molecular formula C56H78ClN2O16+ B022238 Doxacurium chloride CAS No. 106819-53-8

Doxacurium chloride

Cat. No.: B022238
CAS No.: 106819-53-8
M. Wt: 1070.7 g/mol
InChI Key: NLMCNXZYBWXUTN-UHFFFAOYSA-M
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Description

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent (NMBA) belonging to the benzylisoquinolinium diester class. It competitively antagonizes acetylcholine at nicotinic receptors, inducing skeletal muscle relaxation during surgery or mechanical ventilation . Its potency (ED95: 0.025–0.03 mg/kg) exceeds that of older agents like pancuronium, with a duration of action averaging 100–160 minutes at standard doses (0.05–0.08 mg/kg) . Notably, doxacurium exhibits minimal cardiovascular side effects, making it advantageous for patients with cardiac comorbidities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Doxacurium chloride is synthesized through a series of chemical reactions involving the esterification of succinic acid with specific isoquinolinium derivatives. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process is carried out in controlled environments to ensure the consistency and quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clinical Applications

1. General Anesthesia

Doxacurium chloride is primarily used as an adjunct to general anesthesia. It facilitates endotracheal intubation and mechanical ventilation by providing skeletal muscle relaxation, which is crucial during surgeries that require complete muscle paralysis .

2. Neuromuscular Blockade Reversal

The neuromuscular block induced by doxacurium can be effectively reversed using anticholinesterase agents such as neostigmine. This property allows for controlled recovery from muscle paralysis, which is essential in postoperative care .

3. Pediatric Anesthesia

Research has shown that doxacurium is effective in pediatric populations as well. A study involving children under halothane-nitrous oxide-oxygen anesthesia demonstrated significant neuromuscular blockade with manageable recovery times, indicating its safety and efficacy in younger patients .

Pharmacokinetics and Dynamics

This compound exhibits unique pharmacokinetic properties, including dual elimination pathways—renal and hepatobiliary. Studies have indicated that the drug undergoes slow hydrolysis by plasma cholinesterase, which contributes to its prolonged action compared to other neuromuscular blockers .

The pharmacodynamics of doxacurium reveal that maximum twitch depression occurs similarly across different age groups, although the onset time may vary significantly between the elderly and younger patients .

Table 1: Summary of Clinical Studies on this compound

Study ReferencePopulationDosageKey Findings
ASA I & II Patients10-80 µg/kgEstablished ED95 at 30 µg/kg; recovery times shorter than pancuronium
Young vs Elderly Patients25 µg/kgSimilar maximum twitch depression; longer onset in elderly
Pediatric PatientsVariedEffective neuromuscular blockade with manageable recovery

Advantages Over Other Neuromuscular Blockers

This compound presents several advantages compared to traditional neuromuscular blockers:

  • Long Duration : Its long-acting nature reduces the frequency of dosing required during lengthy surgical procedures.
  • Minimal Cardiovascular Effects : Unlike some other agents, doxacurium does not significantly affect heart rate or blood pressure, making it safer for patients with cardiovascular concerns .
  • Reversibility : The ability to reverse its effects quickly with anticholinesterase agents enhances patient safety during recovery from anesthesia .

Mechanism of Action

Doxacurium chloride exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, thereby antagonizing the action of acetylcholine. This results in a block of neuromuscular transmission, leading to muscle relaxation. The action is antagonized by acetylcholinesterase inhibitors such as neostigmine .

Comparison with Similar Compounds

Pharmacodynamic Comparison with Similar Compounds

Table 1: Key Pharmacodynamic Properties of NMBAs

Compound Class ED95 (mg/kg) Onset (min) Duration (min) Potency vs. Doxacurium
Doxacurium chloride Benzylisoquinolinium 0.025–0.03 5–10 100–160 Reference
Pancuronium Aminosteroid 0.07 3–5 90–120 2.5–3x less potent
Atracurium Benzylisoquinolinium 0.2–0.25 2–3 30–60 8–10x less potent
Cisatracurium Benzylisoquinolinium 0.05 2–3 45–75 Similar potency
Vecuronium Aminosteroid 0.04–0.05 2–3 30–60 1.3–1.6x less potent
Rocuronium Aminosteroid 0.3–0.6 1–2 30–60 10–20x less potent

Key Findings :

  • Potency : Doxacurium is 2.5–3x more potent than pancuronium and 8–10x more potent than atracurium .
  • Onset: Slower than aminosteroids (e.g., rocuronium) but comparable to other benzylisoquinoliniums. Tracheal intubation is feasible at 4–5 minutes post-injection but may require higher doses for optimal conditions .
  • Duration : Prolonged action aligns with pancuronium, making both suitable for lengthy surgeries. Atracurium and vecuronium offer shorter durations, favoring intermediate procedures .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Properties of NMBAs

Compound Metabolism/Excretion Protein Binding Half-Life (min)
This compound Renal (24–38%) and biliary excretion ~30% 75–120
Pancuronium Renal (70–80%) 87% 90–120
Atracurium Hofmann elimination (pH/temperature) 82% 20–30
Cisatracurium Hofmann elimination N/A 20–35
Vecuronium Hepatic (30–50%) and renal excretion 60–70% 50–60

Key Findings :

  • It is excreted unchanged in urine and bile, which may prolong effects in renal/hepatic impairment .
  • Drug Interactions : Volatile anesthetics (e.g., halothane, isoflurane) reduce doxacurium’s ED50 by 30–45%, necessitating dose adjustments .

Cardiovascular and Adverse Effect Profiles

Table 3: Cardiovascular and Histamine-Related Effects

Compound Heart Rate Impact Histamine Release Clinical Safety in Cardiac Patients
This compound None None Safe; no hemodynamic instability
Pancuronium Tachycardia None Risk of increased cardiac workload
Atracurium None Moderate May cause hypotension
Vecuronium None None Safe
Succinylcholine Bradycardia None Contraindicated in cardiac disease

Key Findings :

Clinical Implications and Anesthetic Synergy

  • Long Surgeries : Doxacurium’s prolonged duration suits procedures exceeding 2 hours, such as cardiac or abdominal surgeries, where pancuronium was historically used but with cardiovascular risks .
  • Reversal : Neostigmine effectively reverses doxacurium-induced blockade, though spontaneous recovery is slower than with intermediate-acting agents .

Q & A

Basic Research Questions

Q. What key pharmacological properties distinguish doxacurium chloride from other long-acting nondepolarizing neuromuscular blockers?

this compound is a benzylisoquinolinium-derived agent with a structure analogous to atracurium but exhibits a prolonged duration of action similar to d-tubocurarine and pancuronium . Unlike most long-acting nondepolarizing relaxants, it lacks significant cardiovascular side effects, such as histamine release or vagolytic activity, making it suitable for hemodynamically sensitive patients . Its potency is 2–3 times greater than pancuronium, with an ED50 of 24 μg/kg under balanced anesthesia (nitrous oxide and fentanyl) .

Advanced Research Questions

Q. How do volatile anesthetics modulate the dose-response relationship of this compound?

Volatile anesthetics enhance neuromuscular blockade by shifting the dose-response curve leftward. Under enflurane, isoflurane, or halothane anesthesia, the median ED50 decreases by 20–43% compared to balanced anesthesia (e.g., ED50: 6 μg/kg with enflurane vs. 11 μg/kg with fentanyl/nitrous oxide) . This potentiation is attributed to anesthetic-induced depression of postsynaptic acetylcholine receptor sensitivity. Researchers must adjust dosing protocols when combining doxacurium with volatile agents to avoid overdosing .

Q. What methodological frameworks are optimal for determining this compound's effective dose (ED50) in clinical trials?

The cumulative dose-response technique is widely used: incremental doses (5 μg/kg) are administered until 95% twitch suppression is achieved. Log-probit analysis then calculates ED50, accounting for interpatient variability (e.g., ED50 ranges: 6–11 μg/kg depending on anesthetic) . Demographics such as age and ASA status should be standardized (see Table 1 in ), though age-adjusted MAC values were not applied in seminal studies .

Q. Why does this compound exhibit variable recovery indices across studies, and how should this inform trial design?

The 25–75% recovery index (RI) shows high interpatient variability (e.g., 82–97 min post-40 μg/kg dose), comparable to pancuronium . This variability stems from differences in anesthetic protocols and patient physiology. To mitigate confounding, studies should stratify patients by anesthetic type, monitor train-of-four ratios rigorously, and enroll larger cohorts (n > 50) to detect true pharmacodynamic differences .

Q. How does this compound's duration of action compare to pancuronium under balanced anesthesia?

At 1.5× ED50 (36 μg/kg), doxacurium's time to 25% recovery (82–90 min) aligns with pancuronium (75–86 min) . However, its prolonged recovery to 95% twitch height (90–99 min) necessitates extended postoperative monitoring. Comparative studies should standardize anesthetic depth (e.g., 1.25 MAC) and use acceleromyography for precise measurement .

Q. What are the pharmacodynamic implications of administering double the ED50 dose of this compound?

A 2× ED50 dose (e.g., 48 μg/kg under balanced anesthesia) reduces onset time by 20–40% (4–8 min vs. 5–10 min for 1× ED50) but prolongs duration (25% recovery: 90–99 min vs. 82–90 min) . This trade-off between rapid onset and prolonged blockade is critical in time-sensitive surgeries but requires careful reversal planning (e.g., neostigmine timing) .

Q. How should age-related variations in this compound's potency be addressed in dose-finding studies?

While adult studies show consistent ED50 values across anesthetic types, pediatric data are limited. In children, dose-response curves may differ due to immature neuromuscular junctions, necessitating age-stratified cohorts and adjusted dosing (e.g., 30–40 μg/kg in pediatric trials vs. 24 μg/kg in adults) . Researchers should avoid extrapolating adult ED50 values to pediatric populations without validation .

Properties

Key on ui mechanism of action

Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing). This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine.

CAS No.

106819-53-8

Molecular Formula

C56H78ClN2O16+

Molecular Weight

1070.7 g/mol

IUPAC Name

bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;chloride

InChI

InChI=1S/C56H78N2O16.ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;/h29-34,39-40H,15-28H2,1-14H3;1H/q+2;/p-1

InChI Key

NLMCNXZYBWXUTN-UHFFFAOYSA-M

SMILES

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Isomeric SMILES

C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-]

Key on ui other cas no.

106819-53-8

physical_description

Solid

solubility

9.02e-05 g/L

Synonyms

2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride
BW A938U
BW-A 938U
BW-A-938U
BW-A938U
doxacurium
doxacurium chloride
Nuromax

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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